molecular formula C15H14O3 B1596768 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one CAS No. 4047-24-9

1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one

Cat. No. B1596768
CAS RN: 4047-24-9
M. Wt: 242.27 g/mol
InChI Key: JLKWVASSCBEYTE-UHFFFAOYSA-N
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Description

“1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one” is a chemical compound with the molecular formula C15H14O3 . It is also known by other names such as 2-Hydroxy-6-benzyloxyacetophenone .


Molecular Structure Analysis

The molecular structure of “1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one” consists of a benzene ring with a benzyloxy group and a hydroxy group at the 2nd and 6th positions respectively, and an ethanone group at the 1st position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.27 . It has a density of 1.2±0.1 g/cm3, a boiling point of 550.4±45.0 °C at 760 mmHg, and a flash point of 194.5±22.2 °C . It also has a molar refractivity of 100.5±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 288.8±3.0 cm3 .

Scientific Research Applications

Phenol Oxidation and Synthesis of Derivatives

The oxidation of phenolic compounds related to 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one has been studied, revealing the formation of benzofuran and dihydrobenzofuran derivatives. This research provides insight into alternative synthesis methods for these products (Schofield, Ward, & Choudhury, 1971).

Extraction of Heavy Metals

Studies on acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks have been conducted for selective extraction of heavy metals like lead(II), demonstrating the relevance of such compounds in environmental chemistry and toxicology (Hayashita et al., 1999).

Development of Flame Retardant Materials

Research on phosphinate-substituted bisphenol A derivatives, which are structurally related to 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, indicates significant applications in developing materials with enhanced flame retardancy. These findings are crucial for improving safety in various industries (Lin et al., 2010).

Dendritic Macromolecule Synthesis

The synthesis of dendritic macromolecules, which involves compounds similar to 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, has significant implications in the field of polymer chemistry, providing a basis for creating complex and functionalized materials (Hawker & Fréchet, 1990).

Photophysical Properties and Applications

Investigations into the photophysical properties of derivatives of 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, such as DMHP, reveal their potential use in determining critical micelle concentrations and in studies related to intramolecular charge transfer, highlighting applications in photochemistry and material sciences (Asiri et al., 2017).

Antioxidant Activity

The study of benzoin derivatives, structurally related to 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, shows enhanced antioxidant activity with the presence of certain substituents, indicating potential applications in pharmaceuticals and nutraceuticals (Thanuja et al., 2022).

properties

IUPAC Name

1-(2-hydroxy-6-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKWVASSCBEYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379442
Record name 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one

CAS RN

4047-24-9
Record name 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2′,6′-dihydroxyacetophenone (4 g) and potassium carbonate (3.82 g) in acetone (40 mL) was added benzyl bromide (3.13 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was poured into water, and the precipitated crystals were collected by filtration. The crystals were washed with water and n-hexane, and dried under reduced pressure to give the title compound (3.67 g).
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4 g
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Synthesis routes and methods II

Procedure details

To a solution of 1-(2,6-dihydroxyphenyl)-ethanone (304 mg, 2 mmol) and benzyl bromide (0.255 mL, 2.1 mmol) in DMF (10 mL) is added K2CO3 (552 mg; 4 mmol) and the mixture is stirred at RT for 18 h. Water is added and the mixture is extracted with EtOAc. The organic phase is washed with water and brine then is dried over sodium sulfate. The solvent is removed under reduced pressure and the residue is purified by flash chromatography using hexane/EtOAc (10:1) as eluent to give the title compound.
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304 mg
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0.255 mL
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552 mg
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10 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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